N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide

Description

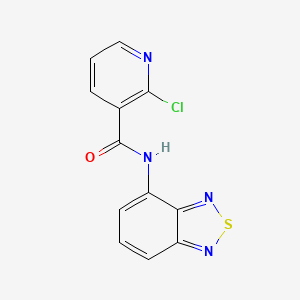

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked via a carboxamide group to a 2-chloropyridine moiety. Benzothiadiazole derivatives are renowned for their electronic properties, including strong electron-withdrawing characteristics and photostability, making them valuable in materials science and pharmaceuticals . The 2-chloropyridine substituent introduces steric and electronic effects that influence reactivity and biological interactions. This compound is likely synthesized through coupling reactions between 4-amino-2,1,3-benzothiadiazole and 2-chloropyridine-3-carbonyl chloride, analogous to methods seen in related carboxamide syntheses .

Properties

Molecular Formula |

C12H7ClN4OS |

|---|---|

Molecular Weight |

290.73 g/mol |

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C12H7ClN4OS/c13-11-7(3-2-6-14-11)12(18)15-8-4-1-5-9-10(8)17-19-16-9/h1-6H,(H,15,18) |

InChI Key |

LXOOLQHIHAIAAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide typically involves the following steps:

Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable nitroaromatic compound under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Coupling of Benzothiadiazole and Pyridine Rings: The benzothiadiazole and pyridine rings are coupled together using a suitable coupling agent, such as a palladium catalyst, under appropriate reaction conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the coupled product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazole or pyridine rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of materials with specific properties, such as optoelectronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

*Calculated based on structural formulas.

Key Observations:

- Core Heterocycles: The target compound’s benzothiadiazole core distinguishes it from benzothiophene (e.g., ) or thiazolidinone (e.g., ) analogs. Benzothiadiazole’s electron-deficient nature enhances charge transport in materials, whereas benzothiophene derivatives may prioritize lipophilicity for biological membrane penetration.

- Substituent Effects : The 2-chloropyridine group in the target compound introduces steric hindrance and electronic effects distinct from the phosphazane linker in H2L or the isocyanate in . Chlorine at the pyridine’s 2-position may influence binding interactions in biological targets.

- Linker Diversity : Carboxamide linkers (target compound, ) offer hydrogen-bonding capability, contrasting with the reactive isocyanate group in or the rigid phosphazane in H2L .

Physical and Spectroscopic Properties

- Melting Points : The isocyanate derivative melts at 81–82°C, while the target compound’s melting point is unreported but expected to be higher due to its larger molecular weight and carboxamide hydrogen bonding.

- Solubility: Carboxamide-linked compounds (target, ) are typically less soluble in non-polar solvents compared to isocyanates or phosphazanes , which exhibit poor ether solubility.

- Photophysics : Benzothiadiazole-based phosph(III)azanes like H2L exhibit tunable luminescence due to π-conjugation and phosphorus coordination , whereas the target compound’s pyridine moiety may quench fluorescence.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety linked to a chloropyridine and a carboxamide group. Its molecular formula is with a molecular weight of 248.71 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of benzothiadiazole exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in several studies.

Anticancer Activity

-

Mechanisms of Action :

- The compound has been reported to inhibit key enzymes involved in cancer cell proliferation, particularly targeting receptor tyrosine kinases (RTKs) such as BRAF and VEGFR-2. In vitro studies demonstrate its capacity to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death .

-

Cytotoxicity Studies :

- In vitro cytotoxicity assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values ranging from 3.58 to 15.36 μM against different cancer types . These values indicate a potent anticancer effect compared to standard chemotherapeutics like sorafenib.

Other Biological Activities

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Apoptosis Induction : One study observed that treatment with the compound led to a significant increase in apoptotic cells (37.83%) compared to untreated controls (0.89%), demonstrating its role in triggering programmed cell death in cancer cells .

- Dual Inhibitory Activity : Another research effort synthesized related compounds that exhibited dual inhibitory activity against BRAF and VEGFR-2 with comparable efficacy to established drugs like sorafenib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.